

Technical Guide: 4-Propylpiperidin-4-ol

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Compound of Interest

Compound Name: 4-Propylpiperidin-4-ol

CAS No.: 923944-30-3

Cat. No.: B1453770

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Structural Characterization, Synthesis Strategies, and Medicinal Chemistry Applications

Executive Summary & Nomenclature

4-Propylpiperidin-4-ol (CAS: 923944-30-3) is a functionalized saturated nitrogen heterocycle belonging to the class of 4,4-disubstituted piperidines.[1] In drug discovery, this scaffold serves as a critical pharmacophore, offering a distinct three-dimensional vector compared to its 4-phenyl (e.g., haloperidol, loperamide) or 4-methyl analogues.

Unlike the planar aromatic rings found in many opioid ligands, the 4-propyl group introduces a flexible aliphatic chain that modulates lipophilicity (

) and receptor pocket occupancy without π -stacking interactions.

Crucial Disambiguation: Do not confuse this moiety with Terpinen-4-ol (1-isopropyl-4-methylcyclohex-3-en-1-ol), a terpene found in tea tree oil. While both share the "-4-ol" suffix and a six-membered ring, **4-propylpiperidin-4-ol** contains a secondary amine (or substituted tertiary amine) within the ring, defining its basicity and pharmacological profile.

IUPAC Nomenclature Breakdown

- Parent Structure: Piperidine (azacyclohexane).
- Principal Functional Group: -ol (Alcohol), assigned priority at position 4.[\[2\]](#)[\[3\]](#)
- Substituent: Propyl group at position 4.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Preferred IUPAC Name (PIN): **4-Propylpiperidin-4-ol**.[\[1\]](#)
- SMILES:CCCC1(O)CCNCC1

Structural & Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. In 4,4-disubstituted piperidines, the orientation of the substituents is governed by 1,3-diaxial interactions (A-values).

- Hydroxyl Group (-OH): Small A-value (~0.87 kcal/mol).
- Propyl Group (-C₃H₇): Larger effective steric bulk.

Thermodynamic Preference: In the equilibrium mixture, the bulkier propyl group preferentially occupies the equatorial position to avoid steric clashes with the axial hydrogens at C2 and C6. Consequently, the hydroxyl group is forced into the axial position. This stereochemical outcome is critical for binding affinity, as it directs the hydrogen-bond donor (-OH) vector perpendicular to the general plane of the ring.

Parameter	Value / Characteristic
Molecular Formula	C H NO
Molecular Weight	143.23 g/mol
H-Bond Donors	2 (Amine NH, Alcohol OH)
H-Bond Acceptors	2
Predicted pKa (Base)	~9.8 (Piperidine nitrogen)
Conformation	Chair (Propyl-equatorial / OH-axial dominant)

Synthesis Protocol: Grignard Addition

The most robust industrial route involves the nucleophilic addition of propylmagnesium halide to a protected 4-piperidone. Direct addition to unprotected piperidone is contraindicated due to the acidic proton on the secondary amine, which would quench the Grignard reagent.

Reaction Pathway Visualization

The following diagram outlines the critical path from raw materials to the isolated hydrochloride salt.



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Figure 1: Step-wise synthesis of **4-propylpiperidin-4-ol** HCl via Grignard addition.

Detailed Experimental Methodology

Objective: Synthesis of **4-propylpiperidin-4-ol** hydrochloride.

Reagents:

- N-Boc-4-piperidone (1.0 eq)
- Propylmagnesium bromide (2.0 M in THF, 1.5 eq)
- Tetrahydrofuran (THF), anhydrous
- Ammonium chloride (sat. aq.)
- HCl (4M in dioxane)

Step 1: Nucleophilic Addition

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Solvation: Dissolve N-Boc-4-piperidone (5.0 g, 25.1 mmol) in 50 mL anhydrous THF. Cool the solution to 0°C using an ice bath.
- Addition: Add Propylmagnesium bromide (18.8 mL, 37.6 mmol) dropwise via syringe over 20 minutes. Note: Exothermic reaction; maintain internal temp < 5°C to prevent side reactions.
- Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The ketone spot should disappear.
- Quench: Cool back to 0°C. Slowly add saturated NH
Cl (30 mL). Vigorous bubbling indicates quenching of excess Grignard.

Step 2: Workup & Isolation

- Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
- Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.

- Purification: The crude N-Boc intermediate is often pure enough (>95%) for deprotection. If not, purify via silica gel chromatography (0-40% EtOAc/Hexane).

Step 3: Deprotection (Boc Removal)

- Dissolve the N-Boc intermediate in 20 mL CH

Cl

.

- Add 4M HCl in dioxane (10 eq) at 0°C. Stir at RT for 2 hours.
- Precipitation: The product often precipitates as the HCl salt. Add diethyl ether (50 mL) to maximize precipitation.
- Filtration: Filter the white solid under nitrogen (hygroscopic) and dry under high vacuum.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.

Technique	Expected Signal	Structural Assignment
1H NMR (DMSO-d6)	0.89 (t, 3H)	Terminal methyl of propyl chain
1.25 - 1.60 (m, 8H)	Propyl CH + Piperidine C3/C5 protons	
2.90 - 3.20 (m, 4H)	Piperidine C2/C6 protons (to Nitrogen)	
4.80 (s, 1H, exchangeable)	Tertiary Alcohol (-OH)	
8.80 - 9.20 (br s, 2H)	Ammonium protons (NH)	
13C NMR	~68.5 ppm	Quaternary Carbon (C4 - carrying OH)
LC-MS (ESI+)	m/z 144.1 [M+H]	Parent ion (Free base MW = 143.[7]2)

Quality Control Logic:

- Absence of Carbonyl: In IR (~1715 cm⁻¹) or 13C NMR (~208 ppm). Presence indicates incomplete Grignard reaction.
- Boc Removal: Disappearance of the tert-butyl singlet (~1.45 ppm) in 1H NMR confirms successful deprotection.

Medicinal Chemistry Applications

The **4-propylpiperidin-4-ol** moiety acts as a versatile scaffold in several therapeutic areas.

Lipophilicity Modulation

Replacing a 4-phenyl group (common in opioids like meperidine) with a 4-propyl group significantly lowers the molecular weight and alters the cLogP.

- 4-Phenylpiperidin-4-ol: High lipophilicity, promotes Blood-Brain Barrier (BBB) penetration.
- **4-Propylpiperidin-4-ol**: Moderate lipophilicity. Useful for peripheral restriction or fine-tuning solubility profiles in lead optimization.

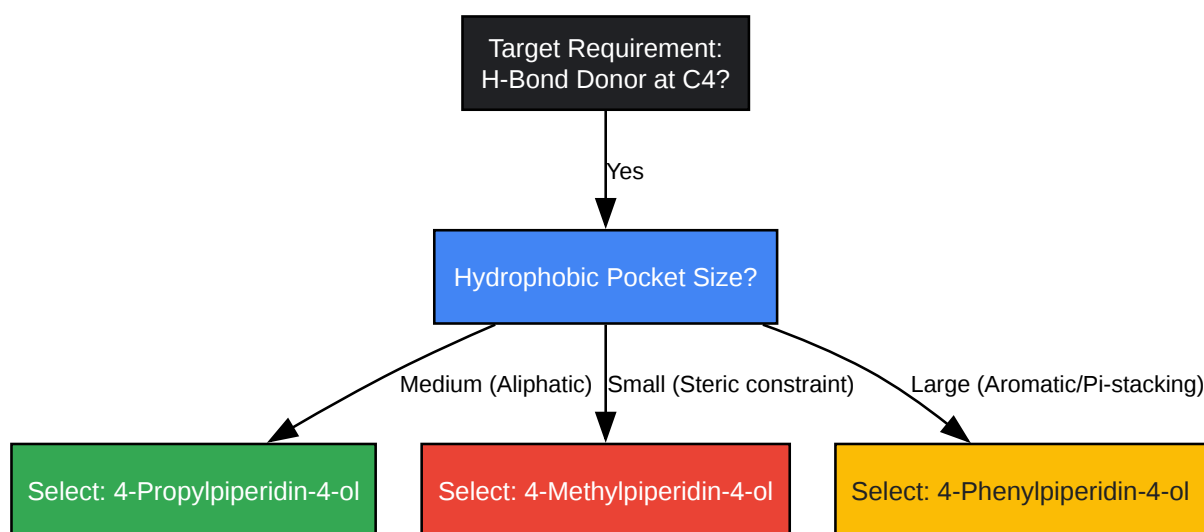
Bioisosterism in GPCR Ligands

This scaffold is frequently employed in the synthesis of:

- Neurokinin-1 (NK1) Antagonists: The 4,4-disubstitution pattern mimics the spatial arrangement required for the "hydrophobic pocket" binding in NK1 receptors.
- Muscarinic Antagonists: The hydroxyl group provides a hydrogen bond anchor, while the propyl chain interacts with hydrophobic accessory pockets.

Decision Framework for Scaffold Selection

Use the following logic to determine if **4-Propylpiperidin-4-ol** is the correct building block for your target:



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Figure 2: Scaffold selection logic based on receptor pocket topology.

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